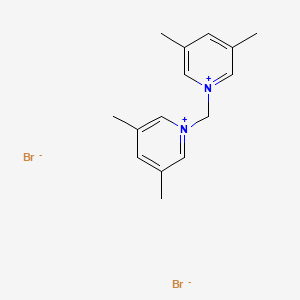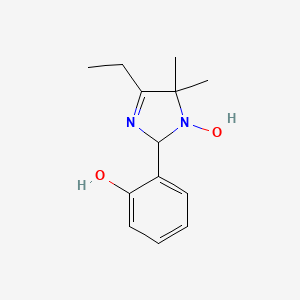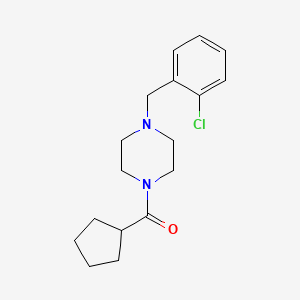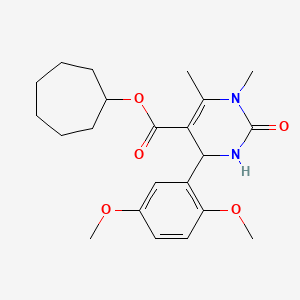
1-(4-nitrophenyl)-4-(phenylacetyl)piperazine
Vue d'ensemble
Description
1-(4-nitrophenyl)-4-(phenylacetyl)piperazine, also known as 4-nitrophenyl 4-phenylacetyl piperazine (NPPP), is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. NPPP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological pathways and systems.
Mécanisme D'action
The mechanism of action of NPPP involves the inhibition of different enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and voltage-gated sodium channels. It has been found to exhibit both reversible and irreversible inhibition, making it a valuable tool for studying the kinetics and thermodynamics of enzyme inhibition.
Biochemical and Physiological Effects:
NPPP has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to exhibit potent antitumor activity, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NPPP in lab experiments is its potent inhibitory effects on different enzymes and receptors, making it a valuable tool for studying various biological pathways and systems. However, one of the limitations of using NPPP is its potential toxicity and side effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of NPPP in scientific research, including the development of new drugs and therapies for various diseases such as cancer and inflammation. Additionally, further studies are needed to understand the mechanisms of action of NPPP and its potential side effects, which may help in the development of safer and more effective drugs.
Méthodes De Synthèse
The synthesis of NPPP involves the reaction of piperazine with phenylacetic acid and 4-nitrobenzoyl chloride in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under controlled conditions, and the resulting product is purified using various techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
NPPP has been extensively used in scientific research for various purposes, including drug discovery, pharmacological studies, and biochemical assays. It has been found to exhibit potent inhibitory effects on different enzymes and receptors, making it a valuable tool for studying the mechanisms of various diseases such as cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(14-15-4-2-1-3-5-15)20-12-10-19(11-13-20)16-6-8-17(9-7-16)21(23)24/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKFHYPVABOYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328577 | |
| Record name | 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone | |
CAS RN |
346723-57-7 | |
| Record name | 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4967987.png)
![N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4967995.png)




![2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]acetamide](/img/structure/B4968036.png)

![6-bromo-N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968056.png)
![3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4968058.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4968068.png)
![N-[2-(4-isopropylphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4968069.png)
![N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4968070.png)